Structural Elucidation of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol Hydrochloride
Structural Elucidation of ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol Hydrochloride
Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The carbocyclic nucleoside scaffold is a cornerstone in the development of antiretroviral therapies, most notably exemplified by Abacavir (Ziagen). While the (1S, 4R) enantiomer serves as the direct precursor to Abacavir, the (1R, 4S) enantiomer—((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride—represents a critical chiral building block for next-generation nucleoside reverse transcriptase inhibitors (NRTIs) and enantiomeric purity standards.
This guide details the rigorous structural elucidation of the (1R, 4S) enantiomer. It moves beyond basic spectral assignment to address the specific challenge of validating the cis-1,4-substitution pattern and establishing absolute configuration in a flexible cyclopentenyl system.
Theoretical Framework & Structural Logic
Structural Identity
The molecule consists of a cyclopentene ring substituted at the 1- and 4-positions.[1][2][3] The "cis" designation is critical: the hydroxymethyl group at C1 and the amino group at C4 reside on the same face of the ring.
-
IUPAC Name: ((1R,4S)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride[1]
-
Stereochemistry: (1R, 4S) – cis-relationship between C1 and C4 substituents.
The Stereochemical Challenge
In 1,4-disubstituted cyclopentenes, the ring envelope conformation can obscure coupling constants (
Characterization Workflow
The following workflow ensures a self-validating path from crude isolate to certified reference standard.
Figure 1: Step-by-step structural elucidation workflow ensuring stereochemical integrity.
Spectroscopic Characterization
Mass Spectrometry (ESI-MS)
-
Method: Electrospray Ionization (Positive Mode).
-
Observation: The hydrochloride salt dissociates in solution.
-
Target Ion:
m/z. -
Interpretation: Confirms the molecular weight of the free base (113.08 g/mol ). The presence of chlorine is verified via elemental analysis or ion chromatography (IC), not typically seen in the cation spectrum unless analyzing the salt cluster.
Nuclear Magnetic Resonance (NMR) Strategy
Solvent selection is crucial. D₂O is preferred to eliminate exchangeable amine/hydroxyl protons, simplifying the spectrum to the carbon skeleton. DMSO-d₆ is used if observation of labile protons (
Table 1: ¹H NMR Assignment (400 MHz, D₂O)
| Position | Type | Multiplicity | Structural Insight | ||
| H3 | Olefinic | 6.15 | dt | Downfield alkene proton, | |
| H2 | Olefinic | 5.95 | dt | Upfield alkene proton, | |
| H4 | Methine | 4.15 | m | - | Allylic, |
| H6 | Methylene | 3.65, 3.55 | dd (ABX) | Diastereotopic protons of | |
| H1 | Methine | 3.05 | m | - | Allylic, branching point for methanol. |
| H5a | Methylene | 2.55 | dt | Ring methylene (cis to substituents). | |
| H5b | Methylene | 1.65 | ddd | Ring methylene (trans to substituents). |
Note: Chemical shifts are approximate and dependent on concentration/pH. "dt" = doublet of triplets.
Table 2: ¹³C NMR Assignment (100 MHz, D₂O)
| Position | DEPT-135 Phase | Assignment | |
| C3 | 138.5 | (+) Up | Alkene CH |
| C2 | 130.2 | (+) Up | Alkene CH |
| C6 | 63.8 | (-) Down | |
| C4 | 55.4 | (+) Up | |
| C1 | 45.1 | (+) Up | |
| C5 | 32.5 | (-) Down | Ring |
Stereochemical Validation (The Critical Step)
Distinguishing the (1R, 4S) cis-isomer from the trans-isomer requires proving the spatial proximity of H1 and H4.
NOESY / ROESY Analysis
In the cis-isomer, the ring adopts an envelope conformation where the bulky substituents (hydroxymethyl and amine) prefer a pseudo-equatorial orientation to minimize steric strain, or they pucker such that H1 and H4 are on the same face (pseudo-axial).
-
Experiment: 2D NOESY (Nuclear Overhauser Effect Spectroscopy).
-
Key Correlation: A strong cross-peak between H1 and H4 .
-
Logic: In the cis-1,4-isomer, the H1-H4 distance is typically < 3.0 Å. In the trans-isomer, H1 and H4 are on opposite faces, resulting in a distance > 4.0 Å and a negligible NOE signal.
Figure 2: NOESY correlation logic. The H1-H4 interaction is the diagnostic signal for the cis-isomer.
Absolute Configuration (Enantiomeric Identity)
Once the cis-relative stereochemistry is confirmed, the absolute configuration ((1R, 4S) vs. (1S, 4R)) is determined via polarimetry.
-
Literature Reference: The (1S, 4R) isomer (Abacavir intermediate) is levorotatory (
) in methanol [1]. -
Target Validation: The (1R, 4S) isomer must exhibit a positive specific rotation (
). -
Protocol: Dissolve 10 mg in 1 mL Methanol (
). Measure at 589 nm (Na D-line) at 20°C. -
Acceptance Criteria:
to (value varies by salt/solvent, must be calibrated against standard).
Impurity Profiling & Stability
Common Impurities
-
Trans-Isomer: Result of non-stereoselective synthesis or epimerization. Detected by the splitting of the alkene signal in ¹H NMR and distinct retention time in HPLC.
-
Over-reduced Cyclopentane: Loss of double bond (M+H = 116). Detected by disappearance of olefinic protons at 5.8-6.2 ppm.
Chiral HPLC Method
To ensure enantiomeric excess (ee > 99%):
-
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based).
-
Mobile Phase: Hexane : Isopropanol : Diethylamine (80:20:0.1).
-
Detection: UV at 210 nm.
-
Expectation: Baseline separation of (1R, 4S) and (1S, 4R) enantiomers.
Experimental Protocol: Salt Formation & Isolation
If elucidating from the free base, the formation of the hydrochloride salt is a purification step itself.
-
Dissolution: Dissolve crude amine (1 eq) in anhydrous ethanol.
-
Acidification: Add 1.25 M HCl in ethanol (1.1 eq) dropwise at 0°C.
-
Crystallization: Add diethyl ether until turbid. Cool to -20°C.
-
Filtration: Collect white crystals.
-
Drying: Vacuum dry at 40°C to remove solvent traces (verified by ¹H NMR).
References
-
Daluge, S. M., et al. (1997).[3] "1592U89, a novel carbocyclic nucleoside analog with potent, selective anti-human immunodeficiency virus activity."[3][8] Antimicrobial Agents and Chemotherapy, 41(5), 1082–1093.[3] Link
-
Crimmins, M. T., & King, B. W. (1996).[9] "Asymmetric Synthesis of Carbocyclic Nucleosides: A General Method for the Synthesis of Cyclopentyl Carbocyclic Nucleosides." The Journal of Organic Chemistry, 61(13), 4192–4193. Link
-
Trost, B. M., & Madsen, R. (1994). "Palladium-catalyzed enantioselective synthesis of carbanucleosides." Journal of the American Chemical Society, 116(14), 6453–6454. Link
-
PubChem Compound Summary. (2024). "((1S,4R)-4-Aminocyclopent-2-en-1-yl)methanol hydrochloride" (Enantiomer Data).[1][2][7] National Center for Biotechnology Information. Link
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